molecular formula C24H23FN4O4 B13437156 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one CAS No. 1460272-53-0

4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one

Cat. No.: B13437156
CAS No.: 1460272-53-0
M. Wt: 450.5 g/mol
InChI Key: ZXEUVLDIXBFJCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one involves multiple steps. The key intermediate, 4-(1-piperazinyl)-quinazoline, is produced from methyl anthranilate chlorination reaction with tert-butyl 1-piperazinecarboxylate, followed by amine deprotection .

Industrial Production Methods

Industrial production methods for this compound often involve solid dispersion techniques with matrix polymers that exhibit low hygroscopicity and high softening temperature, such as copovidone. This approach increases the bioavailability and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis, making it a potential candidate for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)(hydroxy)methyl)phthalazin-1(2H)-one is unique due to its specific molecular structure, which allows it to effectively inhibit tubulin polymerization and induce apoptosis in cancer cells. Its formulation with matrix polymers like copovidone also enhances its bioavailability and stability, making it a promising candidate for pharmaceutical applications .

Properties

CAS No.

1460272-53-0

Molecular Formula

C24H23FN4O4

Molecular Weight

450.5 g/mol

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]-hydroxymethyl]-2H-phthalazin-1-one

InChI

InChI=1S/C24H23FN4O4/c25-19-8-7-15(21(30)20-16-3-1-2-4-17(16)22(31)27-26-20)13-18(19)24(33)29-11-9-28(10-12-29)23(32)14-5-6-14/h1-4,7-8,13-14,21,30H,5-6,9-12H2,(H,27,31)

InChI Key

ZXEUVLDIXBFJCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C(C4=NNC(=O)C5=CC=CC=C54)O)F

Origin of Product

United States

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